molecular formula C9H11IN2O5 B126101 (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate CAS No. 150807-29-7

(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate

Cat. No.: B126101
CAS No.: 150807-29-7
M. Wt: 354.1 g/mol
InChI Key: VXLZRIVUWUUBBG-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate is a chemical compound widely used in biochemical research and industrial applications. It is known for its ability to form stable covalent bonds with proteins and other biomolecules, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate typically involves the reaction of N-hydroxysuccinimide with 3-(iodoacetamido)propionic acid. This reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the succinimidyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product, which is essential for its use in sensitive biochemical applications .

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate involves the formation of covalent bonds with target biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the iodoacetamido group reacts with thiol groups to form thioether bonds. These reactions enable the compound to modify proteins and peptides, thereby altering their properties and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual reactivity towards both amines and thiols, making it a versatile tool for biochemical research. Its ability to form stable covalent bonds with a wide range of biomolecules sets it apart from other cross-linking reagents.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLZRIVUWUUBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596321
Record name 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150807-29-7
Record name 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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